molecular formula C8H9BrN4OS B068790 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 175202-84-3

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B068790
CAS RN: 175202-84-3
M. Wt: 289.15 g/mol
InChI Key: KPWNHJXAVOVBHW-UHFFFAOYSA-N
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Description

The compound “5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with bromine and methyl groups at the 4 and 3,5 positions respectively .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyrazole ring, a bromine atom, methyl groups, an oxadiazole ring, and a thiol group .

Scientific Research Applications

Antitubercular Potential

The compound has shown potent antitubercular activity against the Mycobacterium tuberculosis strain . This suggests its potential use in the development of new drugs for the treatment of tuberculosis.

Antileishmanial Activity

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, suggesting potential antileishmanial applications .

Antimalarial Evaluation

The same study also evaluated the compound for its antimalarial properties . This indicates its potential use in the development of antimalarial drugs.

Antibacterial Properties

Pyrazole derivatives, which include this compound, have been noted for their antibacterial properties . This suggests potential applications in the development of new antibacterial drugs.

Anti-inflammatory Properties

The compound’s anti-inflammatory properties have also been noted , suggesting potential applications in the treatment of inflammatory diseases.

Anti-cancer Properties

The compound’s anti-cancer properties have been noted , suggesting potential applications in the development of new cancer treatments.

Synthesis of Solid Hexacoordinate Complexes

4-Bromopyrazole, a related compound, has been used in the preparation of solid hexacoordinate complexes . This suggests potential applications in the field of coordination chemistry.

Development of New Drugs

The compound’s broad range of chemical and biological properties suggest its potential use as a synthon in the development of new drugs .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets by forming covalent bonds, given the presence of reactive groups in its structure .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections . The specific pathways affected by this compound would depend on its targets.

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Similar compounds have been shown to have anti-inflammatory, antitumor, and antimicrobial effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of its environment . Additionally, its stability may be influenced by temperature and the presence of light .

properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4OS/c1-4-7(9)5(2)13(12-4)3-6-10-11-8(15)14-6/h3H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWNHJXAVOVBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNC(=S)O2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381185
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

CAS RN

175202-84-3
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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